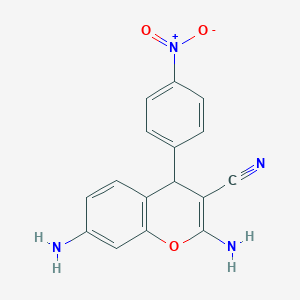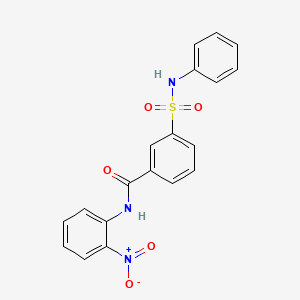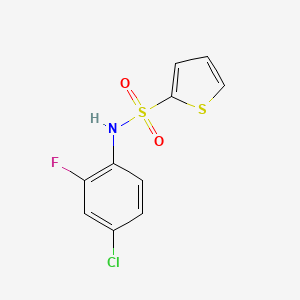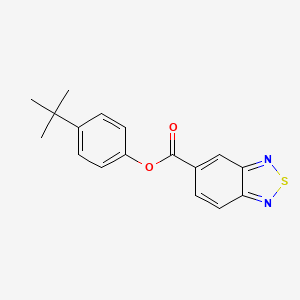![molecular formula C23H30O4 B5023670 1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2,3,5-trimethylbenzene](/img/structure/B5023670.png)
1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2,3,5-trimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2,3,5-trimethylbenzene, also known as TMB-8, is a widely used chemical compound in scientific research. It is a selective inhibitor of the intracellular calcium release channels, which are responsible for the release of calcium ions from the endoplasmic reticulum (ER) into the cytosol. TMB-8 has been extensively studied for its role in calcium signaling and its effects on various physiological processes.
作用机制
1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2,3,5-trimethylbenzene selectively inhibits the release of calcium ions from the ER by binding to the ryanodine receptor (RyR) and the inositol triphosphate receptor (IP3R), which are responsible for the release of calcium ions from the ER. This compound binds to the luminal side of the RyR and IP3R, preventing the release of calcium ions from the ER into the cytosol.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the differentiation of osteoclasts, which are responsible for bone resorption. In addition, this compound has been shown to inhibit the contraction of smooth muscle cells, which is important in the regulation of blood pressure.
实验室实验的优点和局限性
One of the advantages of using 1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2,3,5-trimethylbenzene in lab experiments is its selectivity for the RyR and IP3R, which allows for the specific inhibition of calcium signaling. Another advantage is its ability to inhibit calcium signaling without affecting other cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
未来方向
There are several future directions for the use of 1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2,3,5-trimethylbenzene in scientific research. One direction is the investigation of the role of calcium signaling in the regulation of immune function. This compound has been shown to inhibit the proliferation of T cells, which are important in the immune response. Another direction is the investigation of the role of calcium signaling in the regulation of insulin secretion. This compound has been shown to inhibit insulin secretion in pancreatic beta cells. Finally, the development of more selective and less toxic inhibitors of calcium signaling is an important future direction for the field.
合成方法
1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2,3,5-trimethylbenzene is synthesized by the reaction of 2,3,5-trimethylphenol with allyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2-(2-bromoethoxy)ethyl bromide and 4-methoxyphenol in the presence of another base such as sodium hydride. The final product is purified by column chromatography to obtain this compound in its pure form.
科学研究应用
1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2,3,5-trimethylbenzene has been widely used in scientific research to study the role of calcium signaling in various physiological processes. It has been used to study the effects of calcium signaling on cell proliferation, apoptosis, and differentiation. This compound has also been used to investigate the role of calcium signaling in cardiac function and the regulation of smooth muscle contraction.
属性
IUPAC Name |
1-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]-2,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-6-7-20-8-9-21(23(16-20)24-5)26-12-10-25-11-13-27-22-15-17(2)14-18(3)19(22)4/h6,8-9,14-16H,1,7,10-13H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOMWBHSMOTSFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCOCCOC2=C(C=C(C=C2)CC=C)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5023596.png)
![3-[3-(3-pyridinylmethyl)-1,2,4-oxadiazol-5-yl]-1H-indazole trifluoroacetate](/img/structure/B5023597.png)


![N-(tert-butyl)-5-chloro-2-({1-[(4-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5023610.png)



![2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5023628.png)
![1-(2-methoxyphenyl)-3-[(2-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5023632.png)
![5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5023637.png)

![ethyl 2-({[(4-methoxyphenyl)amino]carbonothioyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5023664.png)
![1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol](/img/structure/B5023677.png)